molecular formula C15H18N2O B3172206 N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine CAS No. 946716-42-3

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine

Cat. No.: B3172206
CAS No.: 946716-42-3
M. Wt: 242.32 g/mol
InChI Key: NEHKOTJSDIGMDN-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine (CAS: 898779-43-6) is a tertiary amine-containing aromatic compound characterized by a central phenyl ring substituted with a phenoxy group at position 2. This phenoxy group is further modified with a 2-amino-5-methylphenyl moiety. The compound is primarily used in research settings, with a purity grade of 95% .

Key structural features:

  • Phenoxy linkage: Connects the central phenyl ring to the 2-amino-5-methylphenyl group.
  • N,N-dimethylamine: Enhances solubility in polar solvents and influences electronic properties.
  • Amino and methyl substituents: The 2-amino-5-methyl substitution on the phenoxy ring may modulate steric and electronic interactions in biological or synthetic applications.

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-7-8-14(16)15(9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHKOTJSDIGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223375
Record name 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946716-42-3
Record name 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946716-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-5-methylphenoxy)-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 2-amino-5-methylphenol with a suitable phenyl derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Substituent Isomers

The following compounds share structural similarities but differ in substituent placement or identity:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences Reference
N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine C₁₄H₁₅FN₂O 246.29 4-fluoro on phenoxy ring 937596-49-1 Fluorine increases electronegativity
N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine C₁₄H₁₅FN₂O 246.29 2-fluoro on phenoxy ring 937598-09-9 Altered electronic distribution
N-[4-Amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine HCl C₉H₁₁N₂F₃·HCl 240.65 Trifluoromethyl group at position 3 1171438-47-3 Enhanced lipophilicity and stability

Key Observations :

  • Fluorine substitution () increases polarity and may alter binding affinity in receptor-targeted applications.
  • The trifluoromethyl group () significantly enhances metabolic stability and membrane permeability due to its hydrophobic nature.

Functional Group Analogues

N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine

This compound replaces the phenoxy linkage with an aminomethyl group, reducing steric hindrance and increasing flexibility. The absence of the phenoxy group may limit π-π stacking interactions critical for certain biological targets .

WAY-208466 (5-HT6 Receptor Agonist)

WAY-208466 (N-[2-[3-(3-fluorophenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]ethyl]-N,N-dimethylamine) shares the N,N-dimethylamine group but incorporates a sulfonyl-pyrrolopyridine scaffold. It exhibits high selectivity for 5-HT6 receptors, demonstrating the role of dimethylamine in enhancing blood-brain barrier penetration .

Pharmacological and Chemical Reactivity Comparisons

Cytotoxic Platinum Complexes

trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)] () demonstrates cytotoxicity comparable to cisplatin (IC₅₀ = 3.7 µM vs. 3.6 µM in A2780 cells). The dimethylamine ligand enhances DNA binding kinetics, likely due to its ability to stabilize platinum-DNA adducts despite high glutathione (GSH) levels in resistant cells .

Key Research Findings

Permeability and Lipophilicity

Dimethylamine-containing compounds, including N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, exhibit moderate permeability in PAMPA assays, comparable to 3-Pye2 scaffolds. This property is critical for drug candidates targeting intracellular pathways .

Biological Activity

Introduction

N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine is a compound with significant biological activity, primarily studied within the realms of proteomics and cellular signaling pathways. Its unique structure, characterized by a dimethylamine moiety and a phenoxy linkage, facilitates interactions with various proteins, influencing biochemical pathways and cellular functions. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

  • Molecular Formula : C15H18N2O
  • Molecular Weight : 242.32 g/mol
  • Structure : The compound features a dimethylamine group attached to a phenoxy-substituted aromatic ring, contributing to its reactivity and interaction capabilities.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the phenoxy group through reactions with suitable precursors.
  • Introduction of the dimethylamine moiety , which can be achieved via alkylation or amination reactions.

This compound has been implicated in various biological processes:

  • Proteomic Interactions : It is utilized in studies examining protein interactions, which are crucial for understanding cellular signaling and function. The compound's ability to bind specific proteins can modulate their activity and influence downstream signaling pathways.
  • Cellular Processes : Research indicates that this compound may affect cellular processes such as apoptosis, proliferation, and differentiation by interacting with key regulatory proteins.

Interaction Studies

Studies focusing on the interaction of this compound with proteins have revealed insights into its biological implications:

  • Protein Targets : Ongoing research aims to identify specific protein targets and elucidate the mechanisms through which this compound exerts its effects. These studies are essential for understanding its potential therapeutic applications in diseases characterized by dysregulated protein interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-5-methylphenolC7H9N1OLacks phenoxy linkage; simpler structure
N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamideC15H18N2OContains acetamide group instead of dimethylamine; alters reactivity
N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamineC15H18N2ODifferent amino group position; affects biological activity

The distinct structural configuration of this compound imparts unique chemical and biological properties that set it apart from these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study identified this compound as a candidate for anticancer therapy through screening drug libraries on multicellular spheroids. The results indicated promising cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms and efficacy .
  • Antimicrobial Properties : Preliminary evaluations suggest that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or aniline derivatives. For example, a nucleophilic aromatic substitution reaction between 3-(N,N-dimethylamino)phenol and 2-amino-5-methylchlorobenzene could yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization is critical for achieving >95% purity. Structural confirmation requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can the electronic and steric properties of this compound be characterized?

  • Methodological Answer :
  • Electronic Properties : UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (to determine HOMO/LUMO levels) are standard.
  • Steric Effects : X-ray crystallography resolves spatial arrangements, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model intramolecular interactions .

Q. What are the primary biological targets or receptor affinities of this compound?

  • Methodological Answer : Functional assays using radioligand binding (e.g., 3H^3H-labeled ligands) can identify affinity for serotonin receptors (e.g., 5-HT6), given structural similarities to known agonists like WAY-208465. Dose-response curves (EC50/IC50) in transfected HEK293 cells are recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) impact bioactivity and pharmacokinetics?

  • Methodological Answer :
  • Bioactivity : Compare analogues (e.g., 5-methyl vs. 5-ethyl) in receptor-binding assays. For instance, replacing the methyl group with bulkier substituents may reduce 5-HT6 affinity due to steric hindrance.
  • PK Studies : Use LC-MS/MS to measure metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Standardize testing using CLSI guidelines:
  • Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

Q. What computational strategies predict this compound’s interaction with lipid bilayers or membrane proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with a POPC bilayer model assess partitioning behavior. Free-energy perturbation (FEP) calculations quantify binding to transmembrane domains of GPCRs .

Q. How does the compound’s antiaromaticity influence its charge transport properties in material science applications?

  • Methodological Answer : Anti-aromatic cores (e.g., pentalene derivatives) with N,N-dimethylamine groups exhibit tunable conductivity. Use four-probe resistivity measurements and DFT-based band structure analysis to correlate π-conjugation with charge mobility .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for structurally similar compounds?

  • Methodological Answer : Variability may stem from cell line specificity (e.g., HeLa vs. HEK293) or assay endpoints (e.g., MTT vs. LDH release). Conduct parallel assays with multiple cell lines and validate via Annexin V/PI flow cytometry to distinguish apoptosis from necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine
Reactant of Route 2
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N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine

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